molecular formula C16H19NO3 B12713167 1H-2-Benzopyran-4-carboxamide, N,N-bis(1-methylethyl)-1-oxo- CAS No. 148581-58-2

1H-2-Benzopyran-4-carboxamide, N,N-bis(1-methylethyl)-1-oxo-

Katalognummer: B12713167
CAS-Nummer: 148581-58-2
Molekulargewicht: 273.33 g/mol
InChI-Schlüssel: VEYJMZVGJUOZQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-2-Benzopyran-4-carboxamide, N,N-bis(1-methylethyl)-1-oxo- is a synthetic organic compound that belongs to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-2-Benzopyran-4-carboxamide, N,N-bis(1-methylethyl)-1-oxo- typically involves the following steps:

    Formation of the Benzopyran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.

    Introduction of the Carboxamide Group: This step involves the reaction of the benzopyran core with carboxylic acid derivatives under amide formation conditions.

    N,N-Bis(1-methylethyl) Substitution:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1H-2-Benzopyran-4-carboxamide, N,N-bis(1-methylethyl)-1-oxo- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce carbonyl groups to alcohols or amines.

    Substitution: This includes nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 1H-2-Benzopyran-4-carboxamide, N,N-bis(1-methylethyl)-1-oxo- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-2-Benzopyran-4-carboxamide: Lacks the N,N-bis(1-methylethyl) substitution.

    1H-2-Benzopyran-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

    1H-2-Benzopyran-4-carboxamide, N,N-dimethyl-1-oxo-: Similar structure but with different alkyl substitutions.

Uniqueness

1H-2-Benzopyran-4-carboxamide, N,N-bis(1-methylethyl)-1-oxo- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzopyran derivatives.

Eigenschaften

CAS-Nummer

148581-58-2

Molekularformel

C16H19NO3

Molekulargewicht

273.33 g/mol

IUPAC-Name

1-oxo-N,N-di(propan-2-yl)isochromene-4-carboxamide

InChI

InChI=1S/C16H19NO3/c1-10(2)17(11(3)4)15(18)14-9-20-16(19)13-8-6-5-7-12(13)14/h5-11H,1-4H3

InChI-Schlüssel

VEYJMZVGJUOZQX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N(C(C)C)C(=O)C1=COC(=O)C2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.